1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807049
InChI: InChI=1S/C10H18N4/c1-13-6-3-9(4-7-13)11-10-5-8-14(2)12-10/h5,8-9H,3-4,6-7H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17807049

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 1-methyl-N-(1-methylpyrazol-3-yl)piperidin-4-amine
Standard InChI InChI=1S/C10H18N4/c1-13-6-3-9(4-7-13)11-10-5-8-14(2)12-10/h5,8-9H,3-4,6-7H2,1-2H3,(H,11,12)
Standard InChI Key FTVUHQZBZKGMIW-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)NC2=NN(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-Methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine (IUPAC name: 4-(1-methyl-1H-pyrazol-3-ylamino)-1-methylpiperidine) is a secondary amine featuring a piperidine core substituted with a methyl group at the nitrogen atom (position 1) and a 1-methylpyrazol-3-yl group at the amino moiety of position 4. Its molecular formula is C10H18N4, with a molecular weight of 194.28 g/mol, consistent with structurally analogous piperidine-pyrazole derivatives .

Stereochemical and Bonding Features

The piperidine ring adopts a chair conformation, while the pyrazole ring’s planar geometry facilitates π-π interactions in supramolecular contexts. The methyl groups at the piperidine nitrogen (N1) and pyrazole nitrogen (N1') introduce steric hindrance, potentially influencing reactivity and binding affinity in biological systems . Key bond angles and lengths align with those observed in 1-methyl-3-(4-methylpiperidin-1-yl)-1H-pyrazol-4-amine, where the piperidine-pyrazole linkage exhibits a dihedral angle of 85.2° between rings .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)piperidin-4-amine is reported, analogous compounds suggest viable pathways:

  • Nucleophilic Substitution: Reacting 1-methylpiperidin-4-amine with 3-bromo-1-methylpyrazole in the presence of a palladium catalyst, as demonstrated in the synthesis of 5-(6-hydrazinylpyridin-3-yl)-3-methylisoxazole .

  • Reductive Amination: Condensing 1-methylpiperidin-4-one with 1-methyl-1H-pyrazol-3-amine under hydrogenation conditions, followed by purification via column chromatography .

Reactivity Profile

  • Basicity: The piperidine nitrogen (pKa ≈ 10.5) and pyrazole nitrogen (pKa ≈ 4.0) confer pH-dependent solubility, with protonation occurring preferentially at the piperidine site .

  • Electrophilic Substitution: The pyrazole ring undergoes regioselective nitration or halogenation at the 4-position, while the piperidine amine participates in acylations and sulfonations .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue/DescriptionSource Analogue
Boiling Point~210–220°C (estimated)93°C for 1-methylpyrazol-3-amine
Density1.10–1.15 g/cm³1.12 g/ml for pyrazole derivatives
Water SolubilitySlightly soluble (0.1–1 mg/mL)Similar to 1-methylpiperidin-3-amine
LogP (Partition Coefficient)1.8 (predicted)Calculated via PubChem

Spectroscopic Characteristics

  • 1H NMR: Peaks at δ 2.30 (piperidine N-CH3), 3.10–3.40 (piperidine CH2), 6.25 (pyrazole H4), and 7.45 ppm (pyrazole H5) .

  • IR Spectroscopy: N-H stretch at 3350 cm⁻¹, C-N vibrations at 1250 cm⁻¹, and pyrazole ring modes at 1600 cm⁻¹ .

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